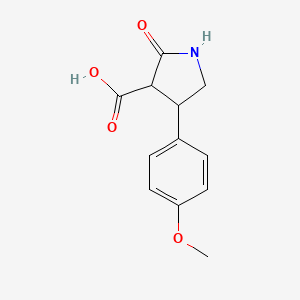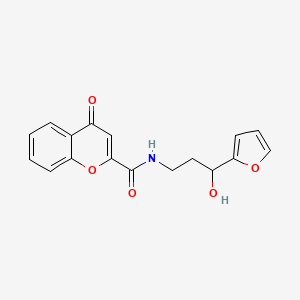
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl compounds are a class of organic compounds that contain a methoxy group (-OCH3) attached to a phenyl ring . They are used in a variety of applications, including as intermediates in organic synthesis and in the production of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. For 4-methoxyphenyl compounds, the presence of the methoxy group can influence the compound’s reactivity and other properties .Chemical Reactions Analysis
4-Methoxyphenyl compounds can participate in a variety of chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and other palladium-catalyzed reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, 4-methoxyphenyl compounds are generally crystalline solids with varying solubilities in water .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
- X-Ray Powder Diffraction Data : This compound is an intermediate in the synthesis of the anticoagulant, apixaban, and has been characterized using X-ray powder diffraction, showcasing its purity and crystalline structure (Wang, Suo, Zhang, Hou, & Li, 2017).
Medical and Biological Applications
- Treatment of Children's Bronchial Pneumonia : A derivative of this compound has been used in treating and nursing children with bronchial pneumonia. It demonstrated biological activity by affecting TNF-α and IL-1β levels in alveolar lavage fluid and NF-κB activation levels in respiratory tract epithelial cells (Ding & Zhong, 2022).
Chemical and Physical Properties
- Electroreduction in Aqueous Sulfuric Acid : The compound's derivatives were studied for their electroreduction properties, particularly the substituents on a pyridine ring in an aqueous sulfuric acid solution (Nonaka, Kato, Fuchigami, & Sekine, 1981).
- Structural Characterisation : A study on the synthesis and structural characterization of a beta-amino acid tethered to a pyrrolidin-2-one ring, starting from a similar compound, was conducted. It revealed a 12-helix conformation, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).
Application in Novel Compounds Synthesis
- Synthesis of Novel Annulated Products : The compound's derivatives have been used in the synthesis of new heterocyclic systems, showing typical pyrrole-type reactivity (Deady & Devine, 2006).
Material Science and Engineering
- Supramolecular Arrangement : Analogs of 3-oxopyrrolidines, including a derivative of this compound, were synthesized and their crystal structures analyzed. This revealed the role of weak interactions in controlling molecule conformation and supramolecular assemblies (Samipillai et al., 2016).
Corrosion Inhibition
- Corrosion Control in Mild Steel : Derivatives of the compound have been used in corrosion inhibition studies for mild steel in acidic mediums, demonstrating significant inhibition performance (Bentiss et al., 2009).
Synthesis of Radiotracers
- PET Radiotracer Synthesis : The compound was used in synthesizing a radiotracer for studying CB1 cannabinoid receptors, showcasing its application in advanced medical imaging techniques (Katoch-Rouse & Horti, 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-17-8-4-2-7(3-5-8)9-6-13-11(14)10(9)12(15)16/h2-5,9-10H,6H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNJYUONVAQWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNC(=O)C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-6-[4-(trifluoromethyl)phenyl]-3,4,5-pyridinetricarbonitrile](/img/structure/B2916328.png)
![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
![3,9-Diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2916331.png)
![2-Chloro-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]acetamide](/img/structure/B2916332.png)
![4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]-N-(2-phenylpropyl)benzamide](/img/structure/B2916333.png)

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)

![3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine](/img/structure/B2916344.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2916347.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2916350.png)